N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide
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Description
“N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide” is a chemical compound. It is a derivative of 2-amino-1,3,4-oxadiazole . Oxadiazoles derivatives represent an important class of heterocyclic compounds with a broad spectrum of biological activity .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This reaction yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . The amino group of oxadiazoles is then acylated with some acid chlorides .Molecular Structure Analysis
The molecular formula of “N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide” is C12H12BrN3OS2 . The average mass is 358.27718 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by the acylation of the amino group of oxadiazoles with some acid chlorides .Mechanism of Action
Target of Action
Similar compounds containing 1,3,4-thiadiazole, thioether, and amide moieties have been evaluated for their in vitro antibacterial activity against various bacterial strains .
Mode of Action
It is known that many antibacterial agents work by inhibiting essential bacterial enzymes or disrupting bacterial cell wall synthesis, protein synthesis, or dna replication .
Biochemical Pathways
It is known that antibacterial agents often interfere with essential biochemical pathways in bacteria, such as the synthesis of peptidoglycan (an essential component of the bacterial cell wall) or the process of dna replication .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, its distribution within the body, its metabolism (which can activate or deactivate the drug), and its excretion from the body .
Result of Action
The inhibition of essential bacterial enzymes or the disruption of bacterial cell wall synthesis, protein synthesis, or dna replication can lead to the death of the bacteria, thereby exerting an antibacterial effect .
properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS2/c1-2-10(17)14-11-15-16-12(19-11)18-7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTOZYJJRUASRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide |
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